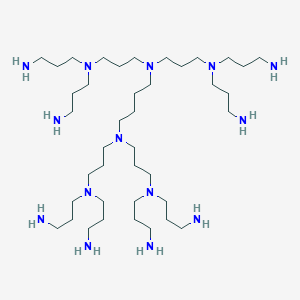
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-, also known as Spermine, is a polyamine that is naturally found in all living organisms. It is a positively charged molecule that is involved in various biological processes such as DNA replication, transcription, and translation. Spermine has also been found to have potential therapeutic applications due to its ability to interact with various biomolecules.
作用機序
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- interacts with various biomolecules such as DNA, RNA, and proteins through electrostatic interactions. It has been found to stabilize DNA and RNA structures, which in turn affects their transcription and translation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to interact with various ion channels and receptors, which affects their function and signaling.
生化学的および生理学的効果
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been found to have various biochemical and physiological effects such as cell proliferation, differentiation, and apoptosis. It has also been found to regulate various ion channels and receptors, which affects their function and signaling. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have antioxidant properties, which protects cells from oxidative stress.
実験室実験の利点と制限
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has various advantages and limitations for lab experiments. It is a naturally occurring molecule that is readily available, which makes it easy to obtain for experiments. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- is also a positively charged molecule that can interact with various biomolecules, which makes it a versatile molecule for various experiments. However, spermine is also a highly reactive molecule that can interact with various other molecules, which can affect the outcome of experiments.
将来の方向性
There are various future directions for spermine research such as the development of spermine-based therapeutics for various diseases. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential applications in gene therapy and drug delivery. Further research is needed to fully understand the mechanism of action of spermine and its potential therapeutic applications.
合成法
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- can be synthesized through various methods such as chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of putrescine with 3-aminopropylamine to form spermidine, which is then further reacted with another molecule of 3-aminopropylamine to form spermine. Biological synthesis involves the conversion of ornithine to putrescine by ornithine decarboxylase, which is then further converted to spermidine and spermine by spermidine synthase and spermine synthase, respectively.
科学的研究の応用
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been extensively studied in various scientific fields such as biochemistry, molecular biology, and pharmacology. It has been found to play a crucial role in the regulation of gene expression, cell proliferation, and differentiation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
154487-83-9 |
|---|---|
製品名 |
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- |
分子式 |
C40H96N14 |
分子量 |
773.3 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis[3-[bis(3-aminopropyl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C40H96N14/c41-15-3-25-51(26-4-16-42)37-11-33-49(34-12-38-52(27-5-17-43)28-6-18-44)23-1-2-24-50(35-13-39-53(29-7-19-45)30-8-20-46)36-14-40-54(31-9-21-47)32-10-22-48/h1-48H2 |
InChIキー |
WAEBEGSYPODNCE-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
正規SMILES |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
その他のCAS番号 |
154487-83-9 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



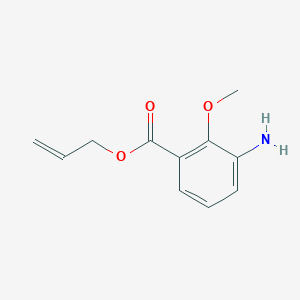

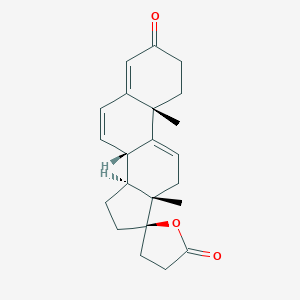

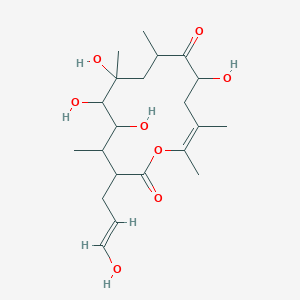
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
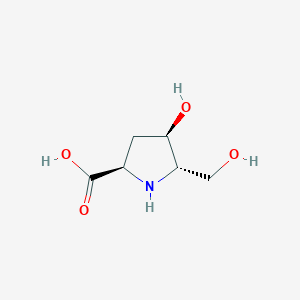
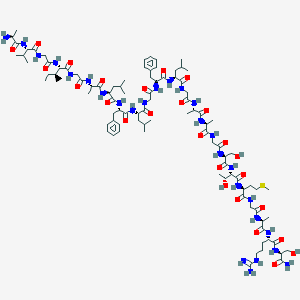
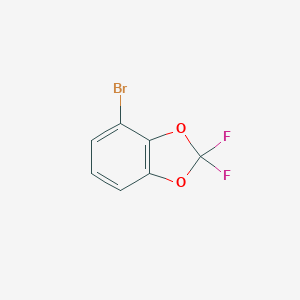
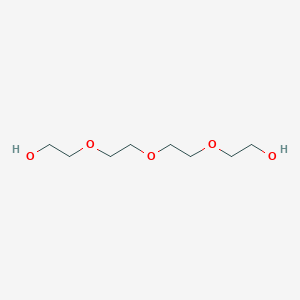
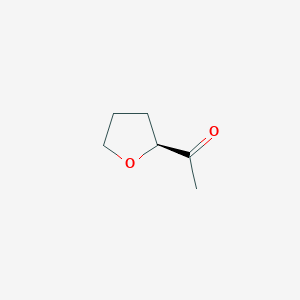
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
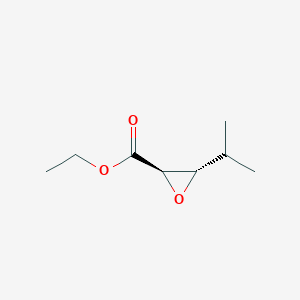
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)